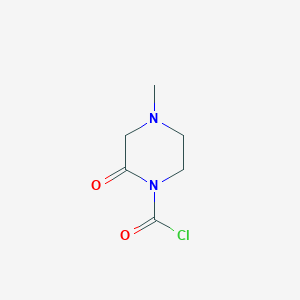
2,2,6,6-Tetrafluoro-4-phenylmorpholine
Übersicht
Beschreibung
2,2,6,6-Tetrafluoro-4-phenylmorpholine is a chemical compound that has gained significant attention in scientific research due to its unique properties. Also known as TFPM, this compound is a fluorinated morpholine derivative that has been synthesized through various methods.
Wirkmechanismus
The mechanism of action of TFPM is not well understood, but it is believed to act as a fluorinated building block that can modify the properties of other molecules. TFPM can form hydrogen bonds with other molecules due to the presence of the morpholine ring, and the fluorine atoms can alter the electronic properties of the molecule, making it more reactive or stable.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TFPM are not well studied, but it is believed to be relatively non-toxic and non-carcinogenic. TFPM has been shown to have low acute toxicity in animal studies, and it does not cause significant adverse effects on the liver, kidney, or other organs. However, further studies are needed to fully understand the potential effects of TFPM on human health.
Vorteile Und Einschränkungen Für Laborexperimente
TFPM has several advantages for lab experiments, including its high purity, stability, and ease of handling. It can be easily synthesized using common laboratory equipment and reagents, and it can be used as a versatile building block for various chemical transformations. However, TFPM also has some limitations, including its high cost, limited availability, and potential toxicity. Researchers should take appropriate precautions when handling TFPM and follow all safety guidelines.
Zukünftige Richtungen
There are several future directions for TFPM research, including its use as a building block for the synthesis of new drug molecules, its application in material science, and its use in organic synthesis. TFPM can also be used as a fluorinated probe for studying biological systems, and it can be used as a tool for studying the properties of fluorinated molecules. Further studies are needed to fully understand the potential applications of TFPM in various scientific fields.
Wissenschaftliche Forschungsanwendungen
TFPM has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, TFPM has been investigated for its antiviral, antibacterial, and anticancer properties. It has also been used as a building block for the synthesis of novel drug molecules. In material science, TFPM has been used as a fluorinated building block for the synthesis of new polymers and materials. In organic synthesis, TFPM has been used as a versatile reagent for various chemical transformations.
Eigenschaften
IUPAC Name |
2,2,6,6-tetrafluoro-4-phenylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F4NO/c11-9(12)6-15(7-10(13,14)16-9)8-4-2-1-3-5-8/h1-5H,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLBKAJBQERGMNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(CN1C2=CC=CC=C2)(F)F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F4NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















